
PIM447
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Multiple Myeloma
PIM447 has shown promising results in treating relapsed and refractory multiple myeloma. Key findings include:
- Efficacy : In preclinical models, this compound demonstrated potent cytotoxic effects against myeloma cells and synergized well with standard treatments like bortezomib and dexamethasone. The combination index values indicated strong synergy (CI < 0.1) across various combinations .
- Clinical Trials : A first-in-human study reported that this compound was well tolerated at doses up to 500 mg daily, with a disease control rate of 72.2% among participants. The median progression-free survival was recorded at 10.9 months .
Acute Myeloid Leukemia
Research indicates that this compound may also be effective in treating acute myeloid leukemia (AML), particularly in cases with specific genetic mutations:
- Targeted Therapy : In vitro studies have shown that this compound effectively inhibits the growth of AML cell lines harboring mutations such as KIT and translocations like t(8;21). The compound's ability to modulate key signaling pathways makes it a candidate for targeted therapy in refractory cases .
- Future Directions : Given its mechanism of action, further investigation into the use of this compound in combination with other targeted therapies is warranted to enhance treatment outcomes for AML patients.
Case Study 1: Efficacy in Multiple Myeloma
A study involving murine models demonstrated that this compound not only reduced tumor burden but also prevented tumor-associated bone loss by increasing osteoblast activity while inhibiting osteoclast formation. These findings suggest that this compound may have dual benefits in treating both the malignancy and its associated bone complications .
Case Study 2: Combination Therapy with Venetoclax
In a study examining the combination of this compound with venetoclax, researchers found that this pairing significantly enhanced anti-tumor activity in models resistant to standard therapies. The synergistic effect underscores the potential for developing combination regimens that leverage the distinct mechanisms of these agents to overcome resistance .
Summary of Findings
Application Area | Key Findings |
---|---|
Multiple Myeloma | Effective as monotherapy; shows strong synergy with standard treatments; good tolerability reported. |
Acute Myeloid Leukemia | Inhibits growth in specific genetic contexts; potential for targeted therapy development. |
Bone Health | Prevents tumor-associated bone loss; increases osteoblast activity while inhibiting osteoclasts. |
Biochemische Analyse
Biochemical Properties
PIM447 interacts with PIM kinases, a family of serine/threonine kinases that regulate tumorigenesis by phosphorylating a wide range of substrates that control cellular metabolism, proliferation, and survival . This compound has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . It also inhibits GSK3β, PKN1, and PKCτ, but at a significantly lower potency .
Cellular Effects
This compound has shown cytotoxic effects on myeloma cells due to cell-cycle disruption and induction of apoptosis . It decreases phospho-Bad (Ser112) and c-Myc levels and inhibits the mTORC1 pathway . This compound also inhibits in vitro osteoclast formation and resorption, downregulates key molecules involved in these processes, and partially disrupts the F-actin ring, while increasing osteoblast activity and mineralization .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis by decreasing the levels of phospho-Bad (Ser112) and c-Myc, and inhibiting the mTORC1 pathway . This compound also disrupts cell cycle progression, leading to cytotoxic effects .
Temporal Effects in Laboratory Settings
This compound has shown significant tumor growth inhibition in xenograft mouse models of MM as compared with control animals . This supports the clinical development of this compound in MM patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PIM kinase metabolic pathway . It interacts with PIM kinases and influences their activity, which in turn affects cellular metabolism, proliferation, and survival .
Vorbereitungsmethoden
The synthesis of LGH-447 involves several key steps:
Analyse Chemischer Reaktionen
LGH-447 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind für die Modifizierung der funktionellen Gruppen an der Verbindung unerlässlich.
Substitutionsreaktionen: Häufige Reagenzien sind Halogene und Nukleophile, die die Substitution von funktionellen Gruppen ermöglichen.
Cycloadditionsreaktionen: Die Verbindung kann an Diels–Alder-Reaktionen teilnehmen und Cyclohexyl-substituierte Azaarene bilden.
Wirkmechanismus
LGH-447 exerts its effects by inhibiting PIM kinases, which are involved in cell survival, proliferation, and apoptosis. The compound binds to the ATP-binding site of PIM kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
LGH-447 ist aufgrund seiner hohen Spezifität und Wirksamkeit gegen PIM-Kinasen einzigartig. Ähnliche Verbindungen sind:
SGI-1776: Ein weiterer PIM-Kinaseinhibitor mit einem breiteren Zielspektrum.
AZD1208: Ein Pan-PIM-Kinaseinhibitor mit ähnlichen Anwendungen in der Krebstherapie.
TP-3654: Ein selektiver PIM1-Kinaseinhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
Im Vergleich zeichnet sich LGH-447 durch seine doppelte Antitumor- und knochens schützende Wirkung aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Biologische Aktivität
PIM447 (also known as LGH447) is a potent pan-PIM kinase inhibitor that has garnered attention for its therapeutic potential in various hematological malignancies, particularly acute myeloid leukemia (AML) and multiple myeloma (MM). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical applications.
Overview of PIM Kinases
PIM kinases are a family of serine/threonine kinases involved in regulating cell growth, survival, and proliferation. They are frequently overexpressed in several types of cancers, including AML and MM, making them attractive targets for therapeutic intervention. This compound inhibits all three isoforms of PIM kinases (PIM1, PIM2, and PIM3), which play critical roles in oncogenesis and tumor progression.
This compound exerts its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell proliferation in various cancer cell lines. For instance, in the HEL92.1.7 AML cell line, this compound demonstrated an IC50 of 0.66 μM, indicating high potency compared to plasma levels observed in clinical settings .
- Induction of Apoptosis : The compound promotes apoptosis by disrupting key signaling pathways. In AML cells, this compound decreases the phosphorylation of mTOR and its downstream effectors (p70-S6K and 4E-BP1), leading to enhanced apoptotic signaling .
- Cell Cycle Arrest : Treatment with this compound induces G0/G1 phase arrest in cancer cells, effectively halting their progression through the cell cycle .
- Mitochondrial Dysfunction : this compound affects mitochondrial functions by decreasing ATP production and increasing reactive oxygen species (ROS) levels within cancer cells. This mitochondrial damage contributes to its cytotoxic effects .
Acute Myeloid Leukemia (AML)
In a study focusing on AML, this compound was effective against the HEL92.1.7 cell line both in vitro and in vivo :
- In Vitro Studies : RNA sequencing revealed 119 differentially expressed genes (DEGs) following treatment with this compound, with significant downregulation of pathways related to the cell cycle and mTOR signaling .
- In Vivo Studies : Oral administration of this compound at doses of 0.5 or 5 mg/kg resulted in reduced tumor growth and extended survival in xenograft models without significant weight loss, indicating a favorable safety profile .
Multiple Myeloma (MM)
This compound has also shown promise in treating multiple myeloma:
- Cytotoxicity : In preclinical studies involving various myeloma cell lines and patient-derived samples, this compound demonstrated significant cytotoxicity through apoptosis induction and cell cycle disruption .
- Synergistic Effects : The compound exhibited strong synergistic effects when combined with standard treatments such as bortezomib and dexamethasone, with combination indices indicating potent interactions (CI < 0.1) .
- Bone Protection : Notably, this compound not only reduced tumor burden but also prevented bone loss associated with myeloma by inhibiting osteoclast formation while promoting osteoblast activity .
Case Studies
Recent clinical trials have begun evaluating the efficacy of this compound in patients with relapsed or refractory multiple myeloma. Preliminary results indicate that it is well-tolerated and shows promising anti-tumor activity:
- A Phase I trial reported that patients receiving this compound experienced manageable side effects while demonstrating favorable responses to treatment .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXRVAKPDCRCI-ZNMIVQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210608-43-7 | |
Record name | LGH-447 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210608437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LGH-447 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LGH-447 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TG5O4V25H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.